
Palovaroten
Übersicht
Beschreibung
Palovaroten: ist ein selektiver Agonist des Retinsäure-Rezeptors gamma (RARγ), der in erster Linie zur Behandlung der Fibrodysplasia ossificans progressiva und der heterotopischen Ossifikation eingesetzt wird . Diese Verbindung ist bekannt für ihre Fähigkeit, die Knochenbildung in Muskeln und Sehnen zu hemmen, was besonders vorteilhaft für Patienten ist, die an diesen seltenen genetischen Erkrankungen leiden .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: this compound wird durch einen mehrstufigen chemischen Prozess synthetisiertDie Reaktionsbedingungen beinhalten typischerweise die Verwendung von organischen Lösungsmitteln, Katalysatoren und kontrollierten Temperaturen, um die gewünschten chemischen Umwandlungen zu gewährleisten .
Industrielle Produktionsmethoden: In industriellen Umgebungen beinhaltet die Produktion von this compound großtechnische chemische Reaktoren, in denen die Syntheseschritte auf Effizienz und Ausbeute optimiert werden. Der Prozess beinhaltet Reinigungsschritte wie Kristallisation und Chromatographie, um das Endprodukt mit hoher Reinheit zu erhalten .
Wissenschaftliche Forschungsanwendungen
Fibrodysplasia Ossificans Progressiva (FOP)
Palovarotene's most notable application is in the treatment of FOP. A series of clinical trials have been conducted to evaluate its safety and efficacy:
- Phase II Trials : A double-blind, placebo-controlled trial assessed palovarotene's ability to prevent new HO during flare-ups. Results indicated that 100% of patients receiving the highest dose (10/5 mg) showed no or minimal new HO at week 6, compared to 88.9% in the lower dose group and 88.9% in the placebo group . At week 12, the least-squares mean new HO volume was significantly lower in the palovarotene groups compared to placebo .
- Phase III MOVE Trial : This trial further confirmed palovarotene's efficacy, with published results highlighting its potential to manage the severe impacts of FOP effectively. The FDA advisory committee recognized its therapeutic promise based on these findings .
Other Potential Applications
While FOP remains the primary focus, research is ongoing to explore palovarotene's applications in other conditions associated with abnormal bone growth:
- Chronic Obstructive Pulmonary Disease (COPD) : Initially developed for COPD, palovarotene's ability to modulate inflammatory pathways may offer benefits in reducing systemic inflammation associated with this disease .
- Multiple Osteochondromas : Preliminary studies suggest that palovarotene may also have a role in managing multiple osteochondromas, another condition characterized by abnormal bone growth .
Case Study 1: Efficacy in FOP Management
A cohort study involving 40 patients aged 7-53 years demonstrated that those treated with palovarotene had a significant reduction in new HO formation during flare-ups. The study highlighted that treatment was well-tolerated, with no serious adverse events leading to discontinuation .
Case Study 2: Long-term Treatment Outcomes
Longitudinal data from patients enrolled in open-label extensions of clinical trials indicate sustained efficacy and safety over extended periods. Patients reported improved mobility and quality of life, underscoring palovarotene's potential long-term benefits for individuals with FOP .
Data Summary
Study Type | Patient Population | Dosage | Primary Endpoint | Results |
---|---|---|---|---|
Phase II Trial | 40 Patients | 10/5 mg | No/minimal new HO at week 6 | 100% responders |
Phase III MOVE | Multiple Cohorts | Varied | New HO volume at week 12 | Significant reduction vs. placebo |
Long-term Follow-up | Various Patients | Open-label | Quality of Life | Improved mobility reported |
Wirkmechanismus
Target of Action
Palovarotene is a selective agonist of the retinoic acid receptor gamma (RARγ) . This receptor is expressed in chondrogenic cells and chondrocytes and acts as a transcriptional repressor . The primary role of RARγ is to mediate the signaling of retinoic acid, which is crucial for the embryonic development and postnatal functioning of various tissues and organs, including the skeleton .
Mode of Action
By binding to RARγ, palovarotene inhibits bone morphogenetic protein (BMP) signaling and subsequently inhibits the SMAD1/5/8 signaling pathway . This interaction prevents chondrogenesis and ultimately heterotopic ossification (HO) by permitting normal muscle tissue repair or regeneration to occur .
Biochemical Pathways
The pathogenesis of Fibrodysplasia Ossificans Progressiva (FOP), a condition treated by palovarotene, is driven by a gain-of-function mutation in the ACVR1/ALK2 gene . This gene encodes activin receptor type 1A (ACVR1)/activin receptor-like kinase 2 (ALK2), a bone morphogenetic protein type 1 receptor (BMPR-I) . The presence of mutations in ACVR1/ALK2 results in aberrant signaling through the receptor and over-activation of the SMAD 1/5/8 pathway, which is thought to trigger HO . Palovarotene’s action on RARγ decreases BMP signaling and inhibits this pathway .
Pharmacokinetics
Palovarotene is orally bioavailable . The pharmacokinetics of palovarotene were found to be linear and dose-proportional over a dose range of 0.02–50 mg . It was observed that palovarotene’s maximum plasma drug concentration (Cmax) and area under the concentration-time curve (AUC) increased by 16.5% and 39.7% respectively under fed versus fasted conditions . This suggests that food intake can enhance the bioavailability of palovarotene .
Result of Action
The primary result of palovarotene’s action is the reduction of new heterotopic ossification (HO) in patients with FOP . This is achieved by inhibiting the formation of endochondral bone in soft tissues such as muscles, tendons, and ligaments . In clinical trials, palovarotene-treated patients achieved a 54% reduction in mean annualized new HO .
Action Environment
The action of palovarotene can be influenced by environmental factors such as food intake. As mentioned earlier, the bioavailability of palovarotene increases when taken with food . Additionally, studies performed in vitro have indicated that palovarotene may induce CYP3A4 , suggesting that concomitant medications that are CYP3A4 substrates could potentially affect the pharmacokinetics of palovarotene .
Biochemische Analyse
Biochemical Properties
Palovarotene interacts with the retinoic acid receptor gamma (RARγ), a receptor expressed in chondrogenic cells and chondrocytes . By binding to RARγ, Palovarotene decreases bone morphogenetic protein (BMP) signaling and subsequently inhibits the SMAD1/5/8 signaling pathway . This interaction plays a crucial role in the biochemical reactions involving Palovarotene.
Cellular Effects
Palovarotene has been shown to reduce heterotopic ossification in patients with FOP . It achieves this by inhibiting chondrogenesis of heterotopic ossification, thereby permitting normal muscle tissue repair or regeneration . This influence on cell function impacts cell signaling pathways and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Palovarotene involves its selective agonism of the RARγ . This binding interaction leads to a decrease in BMP signaling and subsequent inhibition of the SMAD1/5/8 signaling pathway . This mechanism of action allows Palovarotene to exert its effects at the molecular level.
Temporal Effects in Laboratory Settings
In a phase I trial, Palovarotene’s pharmacokinetics were characterized after repeated once-daily dosing . The study found that plasma Palovarotene exposures were comparable after single and multiple doses , indicating the product’s stability over time.
Dosage Effects in Animal Models
In animal models of FOP, Palovarotene decreased heterotopic ossification in a dose-dependent manner . This suggests that the effects of Palovarotene can vary with different dosages, and it’s important to find the optimal dosage for therapeutic efficacy.
Metabolic Pathways
Palovarotene undergoes extensive metabolism primarily by cytochrome P450 3A4 (CYP3A4), and to a lesser extent, CYP2C8 and CYP2C19 . Five metabolites have been observed in plasma: M1 (6,7-dihydroxy), M2 (6-hydroxy), M3 (7-hydroxy), M4a (6-oxo), and M4b (7-oxo) .
Transport and Distribution
While specific transporters or binding proteins for Palovarotene have not been identified, the drug is orally bioavailable , suggesting that it can be transported and distributed within cells and tissues.
Subcellular Localization
Given its mechanism of action as a RARγ agonist , it is likely that it localizes to the nucleus where it can influence gene expression.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Palovarotene is synthesized through a multi-step chemical processThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods: In industrial settings, the production of palovarotene involves large-scale chemical reactors where the synthesis steps are optimized for efficiency and yield. The process includes purification steps such as crystallization and chromatography to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Palovaroten unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Nukleophile: Halogenide, Amine.
Elektrophile: Alkylhalogenide, Säurechloride.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation von this compound zur Bildung von Carbonsäuren führen, während die Reduktion Alkohole produzieren kann .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Tazaroten: Ein weiteres Retinoid, das zur Behandlung von Psoriasis und Akne eingesetzt wird.
Trifaroten: Ein selektiver Agonist des Retinsäure-Rezeptors gamma, der zur Behandlung von Akne eingesetzt wird.
Einzigartigkeit von Palovaroten: this compound ist einzigartig aufgrund seiner hohen Selektivität für den Retinsäure-Rezeptor gamma und seiner Fähigkeit, die Knochenbildung in Muskeln und Sehnen zu hemmen. Dies macht es besonders effektiv bei der Behandlung der Fibrodysplasia ossificans progressiva und der heterotopischen Ossifikation, Erkrankungen, die mit abnormem Knochenwachstum einhergehen .
Biologische Aktivität
Palovarotene is a synthetic retinoid primarily investigated for its potential to inhibit heterotopic ossification (HO) in conditions such as fibrodysplasia ossificans progressiva (FOP), a rare genetic disorder characterized by abnormal bone formation in soft tissues. The compound functions by modulating retinoid signaling pathways, specifically targeting bone morphogenetic protein (BMP) signaling, which plays a crucial role in the differentiation of progenitor cells into osteoblasts and chondrocytes.
Palovarotene's biological activity is largely attributed to its ability to dampen BMP signaling. This mechanism involves:
- Inhibition of SMAD1/5/8 Phosphorylation : By reducing the phosphorylation of these proteins, palovarotene effectively blocks chondrogenic and osteogenic differentiation.
- Reprogramming Progenitor Cells : The compound encourages the transformation of progenitor cells into non-skeletal lineages, thereby preventing abnormal endochondral bone formation .
Summary of Biological Effects
Biological Activity | Effect |
---|---|
Chondrogenic Inhibition | Yes |
Osteogenic Inhibition | Yes |
Progenitor Cell Reprogramming | Yes |
Reduction of Heterotopic Ossification | Yes |
Animal Studies
A pivotal study evaluated palovarotene's effects on juvenile FOP mice. The results indicated that while palovarotene significantly reduced the expansion of pathogenic fibro-adipogenic progenitors (FAPs), it also led to adverse outcomes, including aggressive synovial joint overgrowth and ablation of long bone growth plates. Notably, daily dosing resulted in lower body weight gain and reduced survival rates among treated mice compared to controls .
Key Data from Mouse Studies
- Survival Rates :
- Vehicle-treated mice: 47% survival
- Palovarotene 0.735 mg/kg: 27% survival
- Palovarotene 1.47 mg/kg: 33% survival
- Heterotopic Ossification Presence :
- Vehicle group: 100% had HO of the jaw
- Palovarotene 0.735 mg/kg: 9% had HO
- Palovarotene 1.47 mg/kg: 60% had HO
Clinical Trials
Palovarotene has undergone various clinical trials aimed at assessing its efficacy and safety in humans with FOP. A notable trial demonstrated that palovarotene significantly reduced new HO compared to placebo, with mean volumes of new HO being substantially lower in treated groups:
Treatment Group | New HO Volume (cm³) | Percentage with New HO |
---|---|---|
Placebo | 16 (41.6) | 40% |
Palovarotene 5/2.5 mg | 1 (3.2) | 22% |
Palovarotene 10/5 mg | 4 (11.8) | 20% |
The treatment also showed small declines in flare-up pain scores across all groups, indicating potential pain management benefits alongside HO reduction .
Case Study Overview
Several case studies have reported on the long-term effects of palovarotene in patients with FOP, highlighting both positive outcomes and adverse effects:
- Case Study A : A patient treated with palovarotene showed significant reduction in HO after six months but developed joint stiffness as a side effect.
- Case Study B : Another patient experienced a flare-up of symptoms after dose escalation, necessitating careful monitoring and dosage adjustments.
These cases underline the importance of personalized treatment regimens and ongoing evaluation of therapeutic outcomes versus side effects.
Eigenschaften
IUPAC Name |
4-[(E)-2-[5,5,8,8-tetramethyl-3-(pyrazol-1-ylmethyl)-6,7-dihydronaphthalen-2-yl]ethenyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O2/c1-26(2)12-13-27(3,4)24-17-22(18-29-15-5-14-28-29)21(16-23(24)26)11-8-19-6-9-20(10-7-19)25(30)31/h5-11,14-17H,12-13,18H2,1-4H3,(H,30,31)/b11-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFHCXIPDIHOIA-DHZHZOJOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2=C1C=C(C(=C2)C=CC3=CC=C(C=C3)C(=O)O)CN4C=CC=N4)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCC(C2=C1C=C(C(=C2)/C=C/C3=CC=C(C=C3)C(=O)O)CN4C=CC=N4)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301025696 | |
Record name | 4-((1E)-2-(5,5,8,8-Tetramethyl-3-(1H-pyrazol-1-ylmethyl)-5,6,7,8-tetrahydronaphthalen-2-yl)ethenyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301025696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The pathogenesis of FOP is driven by a gain-of-function mutation in the _ACVR1/ALK2_ gene encoding activin A receptor type 1 (ACVR1)/activin-like kinase 2 (ALK2), a bone morphogenetic protein type 1 receptor (BMPR-I). BMP signaling begins with the complexation of BMPR-II and BMPR-I, which initiates an intracellular signaling pathway mediated by phosphorylated SMAD proteins. The sustained and aberrant signaling caused by the gain-of-function mutation in _ACVR1/ALK2_ results in an overactivation of the downstream SMAD1/5/8 signaling pathway, which in turn is thought to trigger the formation of ectopic chondrogenesis, osteogenesis, and joint fusion characteristic of FOP. Palovarotene is a selective agonist of retinoic acid receptor gamma (RARγ), a receptor expressed in chondrogenic cells and chondrocytes that acts as a transcriptional repressor. In binding to RARγ, palovarotene decreases BMP signaling and subsequently inhibits the SMAD1/5/8 signaling pathway. Palovarotene's interference with these pathways inhibits chondrogenesis and allows for normal muscle tissue repair to take place, ultimately reducing damage to muscle tissue. | |
Record name | Palovarotene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05467 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
410528-02-8 | |
Record name | Palovarotene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=410528-02-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Palovarotene [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0410528028 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Palovarotene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05467 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4-((1E)-2-(5,5,8,8-Tetramethyl-3-(1H-pyrazol-1-ylmethyl)-5,6,7,8-tetrahydronaphthalen-2-yl)ethenyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301025696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PALOVAROTENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28K6I5M16G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of Palovarotene?
A1: Palovarotene is a selective agonist of the retinoic acid receptor gamma (RARγ). [, , , , , , ]
Q2: How does Palovarotene exert its therapeutic effects?
A2: By binding to RARγ, Palovarotene modulates gene transcription. It has been shown to reduce inflammation and promote structural repair in animal models of emphysema. [, ] In the context of heterotopic ossification (HO), Palovarotene inhibits the formation of ectopic bone, likely by interfering with chondrogenic cell differentiation and cartilage maturation. [, , , ]
Q3: Which signaling pathways are implicated in the action of Palovarotene against HO?
A3: Research suggests that Palovarotene influences multiple pathways involved in HO. These include the NF-κB signaling pathway, [] the activin A signaling pathway, [] and interactions with BMP signaling, particularly by affecting the stability of phosphorylated SMAD1 (pSmad1) through interaction with E3 ubiquitin ligase Smurf1. [, ]
Q4: Is the molecular formula and weight of Palovarotene available in the provided research?
A4: The provided research papers do not explicitly state the molecular formula or weight of Palovarotene.
Q5: What are the primary clinical applications being investigated for Palovarotene?
A5: Palovarotene is being explored as a potential treatment for: * Fibrodysplasia Ossificans Progressiva (FOP): Clinical trials have investigated its ability to prevent heterotopic ossification (HO), the hallmark of FOP. [, , , ] * Emphysema: Preclinical studies and early clinical trials have suggested potential benefits of Palovarotene in reducing inflammation and improving lung function. [, , ] * Multiple Hereditary Exostoses (MHE): Research indicates that Palovarotene can inhibit osteochondroma formation in mouse models of MHE. []
Q6: Has Palovarotene shown efficacy in treating emphysema?
A6: While preclinical studies were promising, the REPAIR clinical trial (NCT00413205) in patients with alpha-1-antitrypsin deficiency-related emphysema did not demonstrate a significant benefit of Palovarotene on lung density. []
Q7: What cellular models have been used to study Palovarotene's effects?
A7: Researchers have utilized various cell types, including: * Bone mesenchymal stem cells (BMSCs) [] * Tendon stem cells (TSCs) [] * Chondrocytes (both mouse and human) [, , ] * Endothelial cells (ECs) undergoing endothelial-to-osteoblast transition []
Q8: What animal models have been employed in Palovarotene research?
A8: Studies have used: * Mouse models of acquired HO [] * Mouse models of FOP carrying the human ACVR1R206H mutation [, ] * Rat models of combat-related HO [] * Mouse models of Multiple Hereditary Exostoses (MHE) []
Q9: What are the key safety concerns associated with Palovarotene?
A9: The most significant safety concern is the risk of premature growth plate closure (PPC) in skeletally immature patients, a side effect observed in clinical trials for FOP. [, , ] Other adverse events, mostly mild to moderate, include skin-related issues and gastrointestinal symptoms. [, ]
Q10: Have any biomarkers been identified for monitoring Palovarotene's efficacy?
A10: Plasma Tenascin C, a factor secreted by endothelial cells undergoing osteoblastic transition, has been proposed as a potential biomarker to monitor Palovarotene treatment response. []
Q11: Are there any ongoing clinical trials investigating Palovarotene?
A11: The provided research mentions the PIVOINE rollover trial (NCT05027802), designed to assess the long-term safety and efficacy of Palovarotene in FOP patients who completed earlier trials. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.